Methyl 9-oxooctadecanoate

Übersicht

Beschreibung

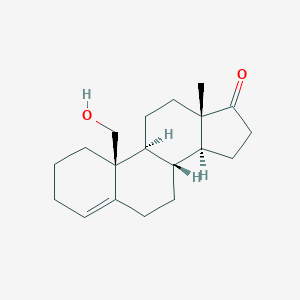

Methyl 9-oxooctadecanoate is a compound with the molecular formula C19H36O3 . It is also known by other names such as Methyl 9-oxostearate and methyl 9-ketostearate .

Synthesis Analysis

The synthesis of Methyl 9-oxooctadecanoate has been described in the literature . One method involves the reaction of thiocarbohydrazide with oxo fatty esters .Molecular Structure Analysis

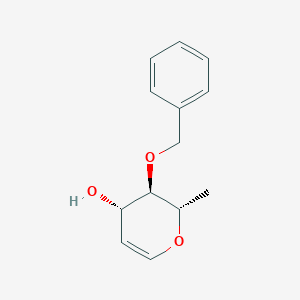

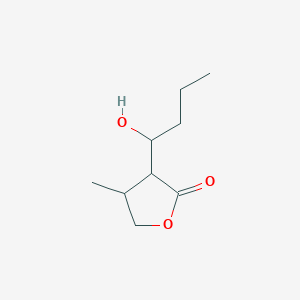

The molecular structure of Methyl 9-oxooctadecanoate is characterized by a chain of carbon atoms with a methyl ester group at one end and a 9-oxo group in the middle . The InChI code for this compound isInChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18 (20)16-13-10-8-11-14-17-19 (21)22-2/h3-17H2,1-2H3 . Chemical Reactions Analysis

Methyl 9-oxooctadecanoate can undergo various chemical reactions. For instance, it has been reported that it can react with thiocarbohydrazide to form hexahydrothioxotetrazine fatty derivatives .Physical And Chemical Properties Analysis

Methyl 9-oxooctadecanoate has a molecular weight of 312.5 g/mol . It has a computed XLogP3-AA value of 6.1, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and 17 rotatable bonds . Its exact mass and monoisotopic mass are both 312.26644501 g/mol . Its topological polar surface area is 43.4 Ų .Wissenschaftliche Forschungsanwendungen

Chemical Properties

Methyl 9-oxooctadecanoate is a chemical compound with the CAS Number: 1842-70-2 and a molecular weight of 312.49 . It is a type of fatty acid methyl ester .

Biodiesel Aging Research

Methyl 9-oxooctadecanoate is used in biodiesel aging research. The complexity of biodiesel aging has shown that the mechanism needs further research . The rate of aging product formation and associated interactions can help improve fuel quality .

Oxidation Kinetics

In the field of oxidation kinetics, Methyl 9-oxooctadecanoate plays a significant role. The kinetics of the formation of aging products of methyl oleate (C18:1) are studied . The aim was to reduce the complexity in order to be able to make more precise and detailed statements about the mechanism .

Epoxide Degradation

It is observed that the onset of formation of methyl 9-oxooctadecanoate begins after 40 h, which is consistent with the degradation of cis- and trans-epoxides . The degradation of epoxides also affects changes in aging behavior due to the formation of a new molecule .

Biofuel Research

As an already established fuel, biodiesel can help increase the regenerative capacity and sustainability of liquid chemical fuels . Biodiesel is a multi-component system of fatty acid methyl esters that can be produced from various feedstocks (e.g., vegetable oils, fatty acids, etc.) .

Solketal Influence

In mixtures with 3 wt% isopropylidene glycerine (solketal), after solketal decomposed in the blends, the aging process showed changes . The influence of solketal resulted in a higher number of acids and epoxides over time .

Eigenschaften

IUPAC Name |

methyl 9-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUFZSSGONRIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)